4-(Benzyloxy)-3-fluorophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-fluorophenol and related compounds has been explored in several studies. One approach involves the use of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide as a precursor for the synthesis of no-carrier-added 4-[18F]fluorophenol, which is a valuable synthon for creating complex radiopharmaceuticals. The synthesis is performed in two steps, starting with [18F]fluoride and followed by deprotection, yielding the target compound in a radiochemical yield of 34 to 36% . Another study introduces a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced via benzyl bromide and cleaved with tetrabutylammonium fluoride . Additionally, bis(4-benzyloxyphenyl)iodonium salts have been shown to be effective precursors for the radiosynthesis of 4-[18F]fluorophenol, with yields up to 52 ± 3% when employing microwave heating .
Molecular Structure Analysis
The molecular structure of related fluorophenol compounds has been studied using various techniques. For instance, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Hirshfeld surface analysis was employed to study intermolecular interactions within the crystal .
Chemical Reactions Analysis
The reactivity of the 4-(Benzyloxy)-3-fluorophenol moiety within various chemical contexts has been investigated. The introduction and removal of protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been studied, demonstrating the group's stability to oxidizing conditions and its compatibility with other protecting groups . The use of 4-[18F]fluorophenol as an intermediate for more complex molecules indicates its potential for various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenol derivatives have been analyzed, particularly in the context of their interaction with other molecules. Infrared spectroscopy and quantum chemistry studies have been conducted on phenol and fluorophenol monomers and their complexes with benzene. These studies reveal that fluorine substitutions on the phenol ring can significantly affect the O-H stretching infrared fundamentals (νOH) when complexed with benzene, and these shifts correlate with the acid dissociation constants (pKa) of the phenols . The stabilization of these complexes is predominantly due to dispersion interactions, although other factors such as electrostatics, polarization, and charge-transfer also contribute .
Scientific Research Applications
Anaerobic Transformation in Environmental Processes
- Anaerobic Transformation of Phenol to Benzoate : Research indicates that isomeric fluorophenols, such as 4-(Benzyloxy)-3-fluorophenol, can be used to study the transformation of phenol to benzoate in anaerobic environments. These compounds help elucidate the mechanism of transformation, particularly in the context of environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
Applications in Fluorescent Probes
- Sensing pH and Metal Cations : 4-(Benzyloxy)-3-fluorophenol derivatives are used in the development of fluorescent probes that are sensitive to pH changes and can detect specific metal cations. This research is particularly relevant in the field of analytical chemistry and bioimaging (Tanaka et al., 2001).
Use in Radiopharmaceutical Synthesis
- Synthesis of 4-[¹⁸F]Fluorophenol : Compounds like 4-(Benzyloxy)-3-fluorophenol are utilized as precursors in the synthesis of 4-[¹⁸F]Fluorophenol, a key intermediate for more complex radiopharmaceuticals. This application is significant in nuclear medicine and diagnostic imaging (Helfer et al., 2013).
Applications in Polymer Chemistry
- Synthesis and Characterization of High-Performance Polymers : Fluorinated analogs derived from 4-(Benzyloxy)-3-fluorophenol have been studied for their applications in high-performance polymers. These polymers demonstrate excellent thermal properties and solubility, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Environmental Biodegradation
- Degradation by Microbial Cultures : Studies have shown that compounds like 4-(Benzyloxy)-3-fluorophenol can be transformed and degraded by certain microbial cultures, contributing to our understanding of environmental biodegradation and pollutant removal processes (Londry & Fedorak, 1993).
Synthesis of Pharmaceutical Intermediates
- Synthesis of Active Pharmaceutical Intermediates : The compound plays a role in the synthesis of active pharmaceutical intermediates (APIs) like 4-Benzyloxy propiophenone, used in drug production. This is crucial for the pharmaceutical industry in developing effective medications (Yadav & Sowbna, 2012).
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-3-fluorophenol is the enzyme monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in the metabolism of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
4-(Benzyloxy)-3-fluorophenol, also known as Monobenzone , acts as a depigmenting agent . It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound’s action primarily affects the melanin biosynthesis pathway . By increasing the excretion of melanin from melanocytes, it disrupts the normal balance of melanin production and degradation, leading to a net decrease in melanin levels . This can result in depigmentation of the skin, a downstream effect that is utilized in the treatment of conditions like vitiligo .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration and the presence of glucose .
Result of Action
The primary molecular effect of 4-(Benzyloxy)-3-fluorophenol is the increased excretion of melanin from melanocytes, leading to a decrease in melanin levels . On a cellular level, this can cause depigmentation of the skin .
Action Environment
The action of 4-(Benzyloxy)-3-fluorophenol can be influenced by various environmental factors. For instance, factors like light, temperature, and the presence of other chemicals can affect the stability and efficacy of many chemical compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIGCADGAQVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363420 | |
Record name | 4-(Benzyloxy)-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81228-25-3 | |
Record name | 4-(Benzyloxy)-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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